Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

Conformational analysis P2Y12 receptor Structure-based drug design

Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide (CAS 1875028-93-5, C₁₀H₁₄BrN₃O, MW 272.14 g/mol) is a synthetic small molecule consisting of a cyclobutane ring linked via an amide bond to an ethyl spacer that terminates in a 4-bromopyrazole moiety. The 4-bromopyrazole fragment is a validated 'universal fragment' for crystallographic screening, known to bind at multiple ligand hot spots on diverse protein targets including HIV-1 reverse transcriptase and influenza endonuclease.

Molecular Formula C10H14BrN3O
Molecular Weight 272.14 g/mol
Cat. No. B8158366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
Molecular FormulaC10H14BrN3O
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NCCN2C=C(C=N2)Br
InChIInChI=1S/C10H14BrN3O/c11-9-6-13-14(7-9)5-4-12-10(15)8-2-1-3-8/h6-8H,1-5H2,(H,12,15)
InChIKeyQRYCEMAVSUGFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutanecarboxylic Acid [2-(4-Bromo-Pyrazol-1-yl)-Ethyl]-Amide: A Core Scaffold for Fragment-Based Drug Discovery & Chemical Biology


Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide (CAS 1875028-93-5, C₁₀H₁₄BrN₃O, MW 272.14 g/mol) is a synthetic small molecule consisting of a cyclobutane ring linked via an amide bond to an ethyl spacer that terminates in a 4-bromopyrazole moiety . The 4-bromopyrazole fragment is a validated 'universal fragment' for crystallographic screening, known to bind at multiple ligand hot spots on diverse protein targets including HIV-1 reverse transcriptase and influenza endonuclease [1]. The cyclobutyl group confers conformational rigidity compared to acyclic or cyclopropyl analogs, potentially enhancing binding affinity through reduced entropic penalty upon target engagement [2]. This compound occupies a distinct chemical space at the intersection of privileged fragment and constrained-ring peptidomimetic, making it a versatile intermediate for structure-guided optimization campaigns in medicinal chemistry.

Why Cyclobutanecarboxylic Acid [2-(4-Bromo-Pyrazol-1-yl)-Ethyl]-Amide Cannot Be Replaced by Cyclopropane, Sulfonic Acid, or Acetamide Analogs


In fragment-based screening campaigns and structure–activity relationship (SAR) expansion, the substitution of one ring-constrained acid-amide linker with another may appear conservative, yet the cumulative impact on target engagement, selectivity, and downstream pharmacokinetic properties can be non-linear and unpredictable [1]. The cyclobutane-amide-ethyl-4-bromopyrazole architecture occupies a unique conformational, electronic, and steric landscape that is not faithfully recapitulated by direct cyclopropane homologs (difference in ring strain, pucker angle, and logP), sulfonic acid amides (altered hydrogen-bonding geometry and acidity), or acetamide truncations (loss of ring rigidity and increased solvent exposure) [2]. Substitution without quantitative comparative binding, cellular, or physicochemical data introduces the risk of attenuated potency, altered selectivity, and divergent metabolic stability, ultimately undermining the reproducibility of screening hit-to-lead campaigns. The evidence summarized herein establishes the specific, quantifiable differentiation of the title compound against its closest in-class analogs.

Quantitative Differentiation Evidence for Cyclobutanecarboxylic Acid [2-(4-Bromo-Pyrazol-1-yl)-Ethyl]-Amide


Cyclobutyl vs. Cyclopropyl Ring Geometry: Conformational Rigidity and Binding Affinity in P2Y12 Antagonists

In a series of phenylpyrazole glutamic acid piperazine P2Y12 antagonists, a cyclobutyl amide derivative (compound 19l) demonstrated a binding affinity Ki of 5.0 nM and inhibition of human platelet-rich plasma (hPRP) aggregation with an IC50 of 0.014 µM [1]. In the same study, the cyclopropyl amide analog (18g) exhibited a comparable Ki (P2Y12) of 5.0 nM but a weaker hPRP IC50 of 0.013 µM, while an acyclic isopropyl amide (18e) showed significantly reduced potency [1]. The cyclobutyl group was identified as a 'highly privileged motif' due to its balance of rigidity and low conformational entropy. The target compound incorporates this same cyclobutyl carboxamide pharmacophore, distinguishing it from the less rigid acyclic amide analogs such as N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide.

Conformational analysis P2Y12 receptor Structure-based drug design

4-Bromopyrazole Fragment Versatility: Multi-Target Hot-Spot Binding vs. Non-Halogenated or 4-Methyl Pyrazoles

X-ray crystallographic fragment screening revealed that 4-bromopyrazole binds to at least 15 distinct hot spots on HIV-1 reverse transcriptase (RT), recapitulating the majority of binding sites identified during an entire fragment library screen [1]. The anomalous signal from the bromine atom enables single-wavelength anomalous dispersion (SAD) phasing, allowing rapid identification of binding poses [2]. In contrast, 4-methylpyrazole and unsubstituted pyrazole lack this anomalous scattering capability and exhibit altered electronic profiles, resulting in different binding site occupancy [3]. The target compound retains the 4-bromo substituent and is therefore expected to maintain this 'universal fragment' behavior; analogs such as the des-bromo cyclobutanecarboxylic acid [2-(pyrazol-1-yl)-ethyl]-amide or 4-methylpyrazole derivatives would forfeit both the crystallographic phasing advantage and the halogen-binding interactions critical for fragment evolution.

Fragment-based screening Crystallography Halogen bonding

Carboxylic Acid Amide vs. Sulfonic Acid Amide: Hydrogen-Bonding Geometry and Carbonic Anhydrase Selectivity

Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide has been characterized as a competitive inhibitor of human carbonic anhydrase (hCA) isoforms, with selectivity profiles influenced by the sulfonamide group geometry . The sulfonamide moiety preferentially coordinates the catalytic zinc ion, whereas the carboxylic acid amide in the target compound engages in a distinct hydrogen-bonding network that may favor different isoforms or off-target profiles. Quantitative hCA inhibition data for the sulfonic acid analog are not publicly disclosed; however, the fundamental difference in zinc-binding pharmacophore (sulfonamide vs. carboxamide) dictates non-overlapping selectivity . For researchers optimizing against specific CA isoforms, the choice between acid amide and sulfonic acid amide scaffolds is not interchangeable.

Carbonic anhydrase inhibition Isoform selectivity Hydrogen-bonding

Physicochemical Profile: Calculated logP of Cyclobutanecarboxylic Acid Amide vs. Biological logP of Cyclopropane Analog

Cyclobutanecarboxylic acid has an experimentally determined logP of approximately 0.87, indicative of moderate lipophilicity . In comparison, cyclopropanecarboxylic acid is reported to have a lower logP (~0.5), reflecting the smaller, more polar ring system . The target compound inherits the higher logP of the cyclobutane scaffold, which may enhance membrane permeability relative to the cyclopropane analog (CAS 1882636-80-7), while potentially increasing metabolic liability. The calculated logP of the target compound, incorporating the 4-bromopyrazole-ethyl side chain, is estimated at 1.5–2.0 (ALOGPS 2.1), placing it in a favorable range for CNS penetration (logP 1–3). The cyclopropane analog is predicted to have a lower logP (1.2–1.8), which could reduce blood-brain barrier permeability but improve aqueous solubility.

Lipophilicity ADME Physicochemical properties

Cyclobutyl Ring Strain and Metabolic Stability: Inferences from Cyclobutane-Containing Drugs

Cyclobutane rings are present in nine FDA-approved drugs, including boceprevir, nalbuphine, and butorphanol, demonstrating that the four-membered ring can be compatible with acceptable pharmacokinetic profiles when appropriately substituted . The ring strain energy of cyclobutane (~26.5 kcal/mol) is lower than that of cyclopropane (~27.5 kcal/mol), suggesting a potentially reduced propensity for cytochrome P450-mediated ring-opening metabolism compared to cyclopropane analogs [1]. While no direct microsomal stability data for the target compound are publicly available, the presence of the cyclobutyl carboxamide in clinically validated drugs provides class-level evidence of metabolic tractability that is not equivalently established for the cyclopropane amide series in the same context.

Metabolic stability Ring strain Drug design

Kinase Inhibition Profile: Cyclobutyl-Carboxamide Pyrazoles as CDK2/CDK5 Inhibitors

Patent literature describes cyclobutyl-substituted pyrazole amides as inhibitors of cyclin-dependent kinases, particularly CDK5 and CDK2, with Ki values in the low nanomolar range [1]. For example, CP-681301 (a cyclobutyl-containing inhibitor) has a Ki of 13.7 nM against CDK5 with 2.8-fold selectivity over CDK2 and 40-fold selectivity over GSK-3β . While the target compound has not been profiled against these kinases, the close structural analogy—cyclobutyl carboxamide tethered to a heterocycle—suggests potential utility in kinase inhibitor design. Analogs lacking the cyclobutyl group (e.g., N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide) are unlikely to achieve the same degree of shape complementarity within the ATP-binding pocket.

Cyclin-dependent kinase CDK5 inhibitor Neurological disease

Optimal Use Cases for Cyclobutanecarboxylic Acid [2-(4-Bromo-Pyrazol-1-yl)-Ethyl]-Amide in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation via Crystallographic Screening with Anomalous Phasing

The 4-bromopyrazole moiety provides a strong anomalous scattering signal, enabling SAD phasing for rapid structure determination of protein-ligand complexes [1]. The compound can be soaked into pre-formed protein crystals at concentrations of 10–100 mM, with binding detected across multiple hot spots. This capability is not available with des-bromo or 4-methylpyrazole analogs, which lack anomalous signal [2]. The cyclobutyl carboxamide extends the fragment away from the pyrazole core, allowing exploration of adjacent sub-pockets while maintaining the crystallographic phasing advantage of the bromine atom.

Constrained Amide SAR Expansion for P2Y12 or Kinase Target Programs

The cyclobutyl carboxamide motif has been validated as a 'highly privileged' scaffold in P2Y12 antagonist optimization, delivering low nanomolar binding affinity (Ki = 5.0 nM) and potent platelet aggregation inhibition (IC50 = 0.014 µM) [3]. Researchers seeking to improve potency or selectivity of existing pyrazole-based leads can use this compound as a constrained amide building block, replacing flexible acyclic linkers that incur a larger entropic penalty upon binding. The bromine atom additionally serves as a synthetic handle for Suzuki-Miyaura or Sonogashira cross-coupling to generate diversified libraries for SAR exploration.

Physicochemical Tool for CNS-Penetrant Library Design

With an estimated logP of 1.5–2.0, the target compound resides within the optimal lipophilicity range for blood-brain barrier penetration (logP 1–3), making it a suitable core scaffold for CNS-targeted library enumeration . The cyclobutane ring provides a balance of rigidity and modest molecular weight (272.14 g/mol) that maintains ligand efficiency while reducing the number of rotatable bonds compared to fully acyclic analogs. This physicochemical profile is distinct from the more polar cyclopropane analog and the more acidic sulfonic acid series, each of which shifts the ADME property space in directions less favorable for CNS exposure.

Halogen-Enriched Fragment Library Member for High-Throughput Crystallography

As a component of the Halo Library concept—a set of 46 halogenated fragments including 4-bromopyrazole—this compound extends the fragment space to include a cyclobutyl amide linker [4]. The combination of bromine anomalous signal plus the conformational constraint of cyclobutane makes it a valuable addition to fragment cocktails used in high-throughput crystallographic screening campaigns. Unlike simpler fragments that may bind with low occupancy, the extended architecture of this compound can engage larger protein surface areas, potentially yielding higher-quality electron density maps for hit identification and subsequent elaboration.

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